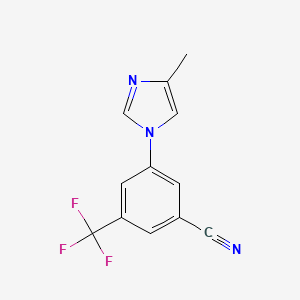

3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is a reagent used in the synthesis of small molecular inhibitors that target the catalytic domains of protein kinase that are not in active conformation .

Synthesis Analysis

The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile involves several steps. The process involves the use of toxic and a potential explosive azide such as diphenylphosphoryl azide for conversion of compound (3) to compound (4); further obtained carbamate intermediate (4) requires expensive and time-consuming chromatographic purification .Molecular Structure Analysis

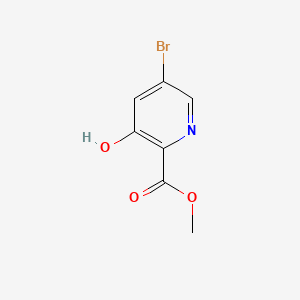

The molecular formula of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is C12H8F3N3 . It includes multiple functional groups: aniline, methyl, and imidazole .Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point is between 129.0 and 133.0°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure of Coordination Polymers : A study by Agarwal and Bharadwaj (2015) discusses the synthesis of a novel three-dimensional Co(II) coordination polymer using a ligand similar to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile, demonstrating its application in creating new porous materials with potential uses in catalysis, gas storage, or separation processes (Agarwal & Bharadwaj, 2015).

Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) researched the use of benzimidazole derivatives (structurally related to the compound ) as corrosion inhibitors for mild steel in acidic environments. This highlights its potential in protecting metals from corrosion, which is crucial in various industries (Ammal, Prajila, & Joseph, 2018).

Construction of Photoluminescent and Magnetic Coordination Polymers : Aijaz, Sañudo, and Bharadwaj (2011) synthesized a new ligand, similar to the compound , for constructing coordination polymers. These polymers were analyzed for their photoluminescent and magnetic properties, indicating potential applications in sensors, electronic devices, or magnetic materials (Aijaz, Sañudo, & Bharadwaj, 2011).

Luminescent Properties : Tang, Wang, and Ng (2018) investigated the luminescent properties of salts derived from an imidazole compound similar to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile. Such compounds could have applications in optoelectronic devices or as sensors (Tang, Wang, & Ng, 2018).

Pharmacokinetics and Anti-Fibrotic Drug Potential : Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a compound structurally related to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile. They found potential for its use as an anti-fibrotic drug, underscoring its importance in medicinal chemistry (Kim et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-9(5-16)2-10(4-11)12(13,14)15/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMHYQUJHLKUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677149 | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile | |

CAS RN |

641571-12-2 | |

| Record name | Benzonitrile, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)

![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)

![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)

![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B580694.png)

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)